
1-Cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C10H15NO2. It is categorized under carboxylic acids and is known for its unique structure, which includes a cyclopentene ring fused with a pyrrolidine ring. This compound is primarily used in research and industrial applications due to its distinctive chemical properties .
Méthodes De Préparation
The synthesis of 1-Cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from cyclopentene and pyrrolidine
Reaction Conditions: The synthesis requires specific conditions such as controlled temperature, pressure, and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
1-Cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism by which 1-Cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes or receptors, leading to changes in their activity.
Pathways Involved: It may modulate biochemical pathways by inhibiting or activating key enzymes, thereby affecting cellular processes.
Comparaison Avec Des Composés Similaires
1-Cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid can be compared with other similar compounds:
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
1-cyclopent-2-en-1-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H15NO2/c12-10(13)9-6-3-7-11(9)8-4-1-2-5-8/h1,4,8-9H,2-3,5-7H2,(H,12,13) |
Clé InChI |
UWVNXKFEZSVZFL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(N(C1)C2CCC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


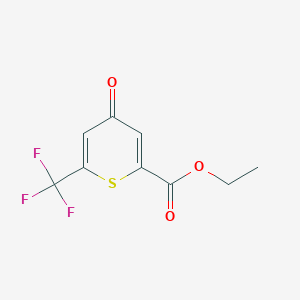
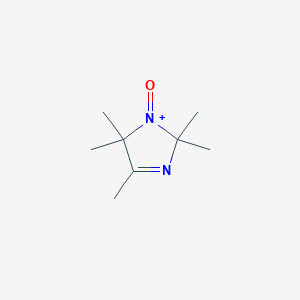

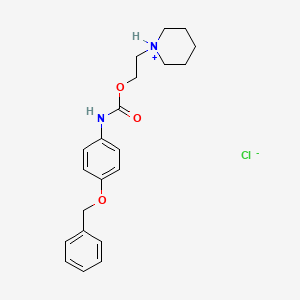
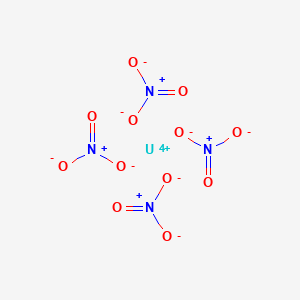
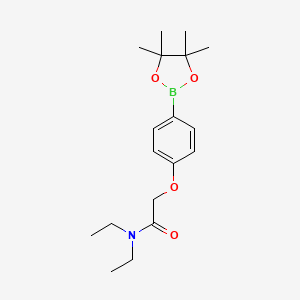
![7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13733438.png)
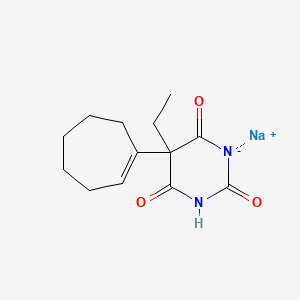

![tert-butyl N-[(2R)-1-(diethylamino)-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13733456.png)




